Cas no 61272-72-8 (5-Fluoro-1H-indazol-3-amine)

5-Fluoro-1H-indazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-1H-indazol-3-amine
- 3-AMINO-5-FLUOROINDAZOLE
- 5-fluoro-1H-indazol-3-ylamine
- 5-fluoro-1H-indazole-3-ylamine
- AB15008
- 5-fluoro-1H-indazole-3-amine
- 5-Fluoro-2h-indazol-3-ylamine
- 5-Fluoro-2H-indazol-3-amine
- AKOS005071569
- Z1095219060
- EN300-68582
- MFCD03426699
- 1H-Indazol-3-amine, 5-fluoro-
- DB-072924
- G10518
- UWLBVJRYQQUECL-UHFFFAOYSA-N
- 3-AMINO-5-FLUORO-1H-INDAZOLE
- SY185285
- DTXSID90401981
- A868765
- SCHEMBL785649
- 61272-72-8
- CS-0060649
- AE-413/25046012
-
- MDL: MFCD03426699
- インチ: InChI=1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)
- InChIKey: UWLBVJRYQQUECL-UHFFFAOYSA-N
- ほほえんだ: NC1=NNC2=C1C=C(F)C=C2
計算された属性
- せいみつぶんしりょう: 151.05500
- どういたいしつりょう: 151.05457537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- ゆうかいてん: 165-167°
- PSA: 54.70000
- LogP: 1.86540
5-Fluoro-1H-indazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB268993-250 mg |
5-Fluoro-1H-indazol-3-amine, 95%; . |
61272-72-8 | 95% | 250 mg |
€175.60 | 2023-07-20 | |
eNovation Chemicals LLC | D297662-10g |
5-fluoro-1H-indazol-3-amine |
61272-72-8 | 95% | 10g |
$1680 | 2024-05-24 | |
Enamine | EN300-68582-0.1g |
5-fluoro-1H-indazol-3-amine |
61272-72-8 | 95% | 0.1g |
$52.0 | 2023-05-03 | |
Enamine | EN300-68582-10.0g |
5-fluoro-1H-indazol-3-amine |
61272-72-8 | 95% | 10g |
$826.0 | 2023-05-03 | |
Key Organics Ltd | AC-5024-10MG |
5-fluoro-1H-indazol-3-amine |
61272-72-8 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Chemenu | CM149925-1g |
5-Fluoro-1H-indazol-3-amine |
61272-72-8 | 95% | 1g |
$*** | 2023-03-31 | |
Apollo Scientific | PC51032-1g |
3-Amino-5-fluoro-1H-indazole |
61272-72-8 | 1g |
£265.00 | 2023-09-02 | ||
TRC | F595158-50mg |
5-Fluoro-1h-indazol-3-amine |
61272-72-8 | 50mg |
$ 75.00 | 2023-04-15 | ||
eNovation Chemicals LLC | Y1002662-5g |
5-fluoro-1H-indazol-3-amine |
61272-72-8 | 95% | 5g |
$840 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4044-1G |
5-fluoro-1H-indazol-3-amine |
61272-72-8 | 95% | 1g |
¥ 1,326.00 | 2023-03-13 |
5-Fluoro-1H-indazol-3-amine 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
5-Fluoro-1H-indazol-3-amineに関する追加情報
Research Brief on 5-Fluoro-1H-indazol-3-amine (CAS: 61272-72-8): Recent Advances and Applications in Chemical Biology and Medicine
5-Fluoro-1H-indazol-3-amine (CAS: 61272-72-8) is a fluorinated indazole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors and anticancer agents. Recent studies have highlighted its potential in targeting specific signaling pathways involved in cancer progression, inflammation, and neurodegenerative diseases. The presence of the fluorine atom at the 5-position enhances the metabolic stability and binding affinity of derived compounds, making it a valuable scaffold for pharmaceutical development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of 5-Fluoro-1H-indazol-3-amine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs). The study demonstrated that modifications at the 3-amino group led to compounds with improved selectivity and efficacy against CDK4/6, which are critical targets in breast cancer therapy. Molecular docking studies revealed that the fluorine atom plays a crucial role in forming hydrogen bonds with key residues in the ATP-binding pocket of CDK6, thereby enhancing inhibitory activity. These findings underscore the potential of 5-Fluoro-1H-indazol-3-amine as a scaffold for designing next-generation CDK inhibitors.
Another notable application of 5-Fluoro-1H-indazol-3-amine is in the development of FLT3 (FMS-like tyrosine kinase 3) inhibitors for acute myeloid leukemia (AML). A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel FLT3 inhibitors incorporating this scaffold, which exhibited nanomolar potency against FLT3-ITD mutants. The compounds showed promising activity in AML cell lines and demonstrated favorable pharmacokinetic properties in preclinical models. The researchers attributed the enhanced activity to the electron-withdrawing effect of the fluorine atom, which improved the compound's interaction with the FLT3 kinase domain.
Beyond oncology, 5-Fluoro-1H-indazol-3-amine has also been investigated for its potential in treating inflammatory diseases. A recent 2023 publication in European Journal of Medicinal Chemistry described the development of JAK1/2 inhibitors based on this scaffold, which showed potent anti-inflammatory effects in rheumatoid arthritis models. The study highlighted the compound's ability to modulate cytokine signaling pathways, suggesting its utility in autoimmune and inflammatory disorders. Additionally, the metabolic stability conferred by the fluorine substitution was found to prolong the half-life of these inhibitors in vivo.
In summary, 5-Fluoro-1H-indazol-3-amine (CAS: 61272-72-8) continues to be a focal point in chemical biology and medicinal chemistry research. Its versatility as a building block for kinase inhibitors, coupled with its favorable physicochemical properties, positions it as a valuable tool for drug discovery. Ongoing studies are exploring its applications in other therapeutic areas, including infectious diseases and CNS disorders, further expanding its potential impact on human health. Future research should focus on optimizing synthetic routes for this compound and investigating novel derivatives with enhanced pharmacological profiles.
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